Diethyl (2,6-dimethylphenyl)phosphonate
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Overview
Description
Diethyl (2,6-dimethylphenyl)phosphonate is an organophosphorus compound with the molecular formula C12H19O3P. It is a phosphonate ester derived from 2,6-dimethylphenol and diethyl phosphite.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2,6-dimethylphenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylphenol with diethyl phosphite in the presence of a base, such as sodium hydride or potassium carbonate. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts, such as palladium or copper complexes, may be used to facilitate the reaction and improve selectivity .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2,6-dimethylphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reactions typically occur in the presence of a base, such as sodium hydride, and may require elevated temperatures.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl (2,6-dimethylphenyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and as a precursor for biologically active phosphonates.
Medicine: Research explores its use in drug development, particularly for its potential to act as a prodrug or a pharmacophore in medicinal chemistry.
Industry: It is used in the production of flame retardants, plasticizers, and other materials that require phosphorus-containing compounds
Mechanism of Action
The mechanism of action of diethyl (2,6-dimethylphenyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, inhibiting their activity. The compound can also undergo hydrolysis to release phosphonic acid derivatives, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- Diethyl phenylphosphonate
- Diethyl (2,4-dimethylphenyl)phosphonate
- Diethyl (3,5-dimethylphenyl)phosphonate
Uniqueness
Diethyl (2,6-dimethylphenyl)phosphonate is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural feature can lead to differences in its chemical behavior and applications compared to other similar phosphonates .
Biological Activity
Diethyl (2,6-dimethylphenyl)phosphonate is an organophosphorus compound that has gained attention due to its potential applications in agriculture and pharmaceuticals. This article provides an overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a complex molecular structure characterized by a phosphonate group attached to a diethyl moiety and a 2,6-dimethylphenyl group. Its molecular formula is C12H17O4P, with a molecular weight of approximately 242.25 g/mol. The structural features contribute to its unique reactivity profiles compared to simpler organophosphonates.
Synthesis
The synthesis of this compound typically involves the reaction of diethyl phosphite with 2,6-dimethylbenzyl chloride under controlled conditions. A base is often used to facilitate the nucleophilic substitution process. The general synthetic pathway can be summarized as follows:
- Reactants : Diethyl phosphite and 2,6-dimethylbenzyl chloride.
- Conditions : Use of a suitable base in an organic solvent.
- Products : this compound.
This compound serves as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, compounds derived from similar phosphonates have shown promising cytotoxicity against various cancer cell lines, such as:
- IC50 Values :
- HCT-116 colon cancer: IC50=9.5±1.5μM
- MDA-MB-435 melanoma: IC50=15.43μM
These values indicate that certain derivatives exhibit comparable or superior activity to established chemotherapeutics like doxorubicin .
The mechanism by which this compound exerts its biological effects may involve:
- Apoptosis Induction : Evidence suggests that compounds in this class can trigger apoptosis in cancer cells through various signaling pathways.
- Enzyme Inhibition : Some derivatives have been shown to inhibit enzymes such as alkaline phosphatase, which is relevant in cancer progression .
Case Studies
Several studies have investigated the biological activity of this compound and related compounds:
- Study on Antiproliferative Activity :
- Mechanistic Studies :
Comparative Analysis
To better understand the biological activity of this compound compared to other similar compounds, the following table summarizes key features:
Compound Name | Structure | Biological Activity | IC50 (µM) |
---|---|---|---|
This compound | Structure | Anticancer | 9.5 ± 1.5 |
Diethyl methylphosphonate | Simple methyl group | Flame retardant | N/A |
Dimethyl methylphosphonate | Two methyl groups | Precursor for nerve agents | N/A |
Properties
CAS No. |
54057-96-4 |
---|---|
Molecular Formula |
C12H19O3P |
Molecular Weight |
242.25 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-1,3-dimethylbenzene |
InChI |
InChI=1S/C12H19O3P/c1-5-14-16(13,15-6-2)12-10(3)8-7-9-11(12)4/h7-9H,5-6H2,1-4H3 |
InChI Key |
IPISPMAJECXABQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(C=CC=C1C)C)OCC |
Origin of Product |
United States |
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